2-(4-Methoxyphenyl)-1,3-dioxetane
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Overview
Description
2-(4-Methoxyphenyl)-1,3-dioxetane is an organic compound characterized by a dioxetane ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxetane typically involves the reaction of 4-methoxyphenylglyoxal with a suitable dioxetane precursor under controlled conditions. One common method involves the use of a multicomponent condensation reaction, where 4-methoxyphenylglyoxal reacts with Meldrum’s acid and other reagents to form the desired dioxetane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxetane ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxetane involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the dioxetane ring.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen ring instead of a dioxetane ring.
Uniqueness
2-(4-Methoxyphenyl)-1,3-dioxetane is unique due to its dioxetane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
184356-59-0 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dioxetane |
InChI |
InChI=1S/C9H10O3/c1-10-8-4-2-7(3-5-8)9-11-6-12-9/h2-5,9H,6H2,1H3 |
InChI Key |
SWVONTLVFUCORQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCO2 |
Origin of Product |
United States |
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